molecular formula C17H20ClN3O B2533250 2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide CAS No. 1385304-36-8

2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide

Cat. No.: B2533250
CAS No.: 1385304-36-8
M. Wt: 317.82
InChI Key: OVRREQWULMRLMS-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the preparation of intermediate compounds that introduce the pyridine, chloro, and dimethylamino groups. A common route involves:

  • Starting materials: : Pyridine, 2-chloropyridine, and 3-phenylpropanoic acid.

  • Reaction conditions: : A coupling reaction with a strong base such as sodium hydride (NaH), followed by condensation with a secondary amine (dimethylamine) under dehydrating conditions.

Industrial Production Methods

Scaling up for industrial production would require optimization of each synthetic step to improve yield and reduce waste. This often involves using catalysts to enhance reaction rates and selectivity, continuous flow processes to handle reactions more efficiently, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the phenyl or dimethylamino groups, leading to formation of corresponding N-oxides or hydroxylated products.

  • Reduction: : Reduction reactions may target the chloro group, potentially replacing it with hydrogen or other substituents.

  • Substitution: : The chloro group, being a good leaving group, can be substituted by nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH₄) or palladium-catalyzed hydrogenation.

  • Substitution: : Reacting with nucleophiles under basic or acidic conditions, depending on the nature of the substituent.

Major Products

The primary products from these reactions would include various N-oxides, hydroxylated derivatives, dechlorinated compounds, and substituted analogs, each with potentially different biological activities.

Scientific Research Applications

2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide has several notable applications:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules.

  • Biology: : Functions as a probe in studies involving neurotransmitter systems due to its structural similarity to certain alkaloids.

  • Medicine: : Investigated for its potential as a therapeutic agent in treating disorders like depression or Parkinson's disease.

  • Industry: : Utilized in the production of certain agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[3-(dimethylamino)-2-methylphenyl]pyridine-3-carboxamide

  • 2-Chloro-N-[3-(dimethylamino)-2-(methoxyphenyl)]pyridine-3-carboxamide

  • 2-Bromo-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide

Uniqueness

This compound's uniqueness lies in the specific combination of the chloro group and the dimethylamino phenylpropyl moiety attached to the pyridine carboxamide. This structure confers distinct pharmacological properties, enabling selective interaction with specific molecular targets that might not be achievable with closely related compounds.

This detailed breakdown should give you a comprehensive understanding of "2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide". Chemistry is amazing, isn't it?

Properties

IUPAC Name

2-chloro-N-[1-(dimethylamino)-3-phenylpropan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-21(2)12-14(11-13-7-4-3-5-8-13)20-17(22)15-9-6-10-19-16(15)18/h3-10,14H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRREQWULMRLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CC1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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